molecular formula C12H12Cl3NO B7932315 2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide

Cat. No.: B7932315
M. Wt: 292.6 g/mol
InChI Key: CMMYHDCDVKDJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a synthetic chloroacetamide derivative of interest in chemical and agricultural research. Chloroacetamides are a significant class of compounds known for their herbicidal activity, primarily functioning as inhibitors of Very Long Chain Fatty Acid Synthesis (VLCFAS) in plants . The inhibition of this key enzyme disrupts the synthesis of critical components for the plant cuticle and membranes, leading to the death of susceptible weeds . The molecular structure of this compound, which includes a cyclopropyl group and a 2,4-dichlorobenzyl moiety, is designed to explore structure-activity relationships. Similar compounds have been studied for their conformational properties and solid-state structures using techniques like X-ray crystallography, which can be valuable for understanding their interaction with biological targets . Researchers utilize this and related chloroacetamides as a key scaffold in the design and synthesis of novel molecules with potential biological activity. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-3-4-10)7-8-1-2-9(14)5-11(8)15/h1-2,5,10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYHDCDVKDJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-Cyclopropyl-2,4-dichlorobenzylamine

The first step entails reacting cyclopropylamine with 2,4-dichlorobenzyl chloride under basic conditions. Sodium hydroxide or potassium carbonate is typically employed to deprotonate cyclopropylamine, enhancing its nucleophilicity. The reaction proceeds in anhydrous dichloromethane or toluene at 0–25°C for 2–4 hours, yielding N-cyclopropyl-2,4-dichlorobenzylamine with a reported purity of >95%.

Key Parameters:

  • Solvent: Dichloromethane (yield: 88–92%) vs. toluene (yield: 85–89%).

  • Base: Sodium hydroxide (faster reaction time) vs. potassium carbonate (milder conditions).

  • Temperature: Lower temperatures (0–5°C) minimize side reactions.

Acetylation with Chloroacetyl Chloride

The secondary amine intermediate is acylated using chloroacetyl chloride. This step requires careful stoichiometry to avoid over-acylation. The reaction is conducted in dichloromethane at 0–10°C, followed by quenching with ice water. The crude product is purified via recrystallization from hexane or ethyl acetate, achieving yields of 78–85%.

Representative Data:

ParameterValueSource
Reaction Time1.5–2 hours
SolventDichloromethane
Yield82% (after purification)
Purity (HPLC)98.5%

Alternative Pathways

Direct Alkylation-Acylation

A one-pot method combines alkylation and acylation steps. Cyclopropylamine, 2,4-dichlorobenzyl chloride, and chloroacetyl chloride are reacted sequentially in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This approach reduces purification steps but requires precise control of reaction conditions to prevent polymerization.

Advantages:

  • Reduced processing time (total 3–4 hours).

  • Higher scalability for industrial production.

Limitations:

  • Lower yield (70–75%) due to competing side reactions.

Solid-Phase Synthesis

Recent advancements utilize resin-bound cyclopropylamine to facilitate purification. The benzyl chloride and chloroacetyl chloride are introduced sequentially, followed by cleavage from the resin using trifluoroacetic acid. While this method achieves high purity (>99%), it is cost-prohibitive for large-scale synthesis.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification. Non-polar solvents (toluene, dichloromethane) balance reactivity and ease of isolation.

Solvent Comparison:

SolventReaction RateYieldPurity
DichloromethaneFast85%98%
TolueneModerate82%97%
DMFVery Fast76%95%

Temperature Control

Exothermic reactions necessitate cooling to 0–10°C. Elevated temperatures (>25°C) promote decomposition of the chloroacetyl intermediate, reducing yields by 15–20%.

Purification and Characterization

Recrystallization

Hexane and ethyl acetate are preferred for recrystallization due to their differential solubility profiles. Hexane yields larger crystals with higher purity (98.5%), while ethyl acetate offers faster crystallization.

Typical Protocol:

  • Dissolve crude product in minimal ethyl acetate at 50°C.

  • Cool to −20°C for 12 hours.

  • Filter and wash with cold hexane.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves by-products such as unreacted benzyl chloride or diacylated species. This method is reserved for small-scale syntheses requiring >99% purity.

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility and safety for large-scale production. Key adaptations include:

  • Automated Feed Systems: Precise control of reagent stoichiometry.

  • In-Line Analytics: Real-time HPLC monitoring to adjust parameters.

  • Solvent Recycling: Distillation recovery of dichloromethane reduces costs.

Challenges and Solutions

By-Product Formation

Diacylation and N-cyclopropyl decomposition are common issues. Strategies to mitigate these include:

  • Stoichiometric Excess of Amine: 1.2 equivalents of cyclopropylamine.

  • Low-Temperature Quenching: Immediate cooling after acylation.

Moisture Sensitivity

The chloroacetyl intermediate hydrolyzes readily. Rigorous anhydrous conditions (e.g., molecular sieves, nitrogen atmosphere) are critical.

Recent Advances

Catalytic Methods

Palladium-catalyzed coupling reactions enable direct introduction of the cyclopropyl group, bypassing traditional alkylation steps. This method is under exploration but currently limited by catalyst costs.

Green Chemistry Approaches

Water-based micellar systems show promise for reducing organic solvent use. Initial trials report yields of 68–72% with sodium dodecyl sulfate as the surfactant .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the chloroacetamide group occurs under acidic or basic conditions, cleaving the amide bond.

Reagents/Conditions Products Mechanistic Notes
6 M HCl, reflux (2–4 h) Cyclopropylamine, 2,4-dichlorobenzyl alcohol, and chloroacetic acidAcid-catalyzed nucleophilic attack by water on the carbonyl carbon.
NaOH (aqueous), 80°C Sodium salt of chloroacetic acid, 2,4-dichlorobenzyl alcohol, cyclopropylamineBase-mediated hydrolysis via deprotonation and subsequent cleavage.

Key Observations :

  • The dichlorobenzyl group remains stable under hydrolysis conditions, but steric hindrance from the cyclopropyl moiety may slow reaction kinetics.

Substitution Reactions

The chlorine atoms on the acetamide and benzyl groups participate in nucleophilic substitution.

Reagents/Conditions Products Specificity
Ethylamine, K₂CO₃, DMF, 60°C2-Ethylamino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamideChlorine at the acetamide position is preferentially substituted.
Sodium thiophenolate, EtOH, reflux2-Phenylthio-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamideThiols target the chloro group due to higher nucleophilicity.

Mechanistic Insights :

  • The electron-withdrawing effect of the dichlorobenzyl group enhances the electrophilicity of the adjacent chloroacetamide carbon .

Cross-Coupling Reactions

The dichlorobenzyl moiety enables participation in palladium-catalyzed cross-coupling reactions.

Reagents/Conditions Products Yield
Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃N-Cyclopropyl-N-(2,4-dichloro-benzyl)-2-phenylacetamide65–72%
Suzuki-Miyaura conditions (aryl halide partners)Diversified aryl/heteroaryl derivativesVariable

Limitations :

  • Steric hindrance from the cyclopropyl group may reduce coupling efficiency with bulky boronic acids.

Reduction Reactions

The acetamide group undergoes reduction to form amine derivatives.

Reagents/Conditions Products Selectivity
LiAlH₄, anhydrous ether, 0°C N-Cyclopropyl-N-(2,4-dichloro-benzyl)-2-aminoethaneComplete reduction of the carbonyl to a methylene amine.
BH₃·THF, room temperature Partial reduction products (secondary alcohols)Controlled conditions required to avoid over-reduction.

Side Reactions :

  • Over-reduction may lead to cleavage of the cyclopropyl ring under strongly reducing conditions .

Oxidation Reactions

Oxidation targets the methylene group adjacent to the carbonyl.

Reagents/Conditions Products Byproducts
KMnO₄, H₂SO₄, 50°C N-Cyclopropyl-N-(2,4-dichloro-benzyl)-glycolic acidMnO₂ precipitates.
CrO₃, acetic acid Ketoamide derivativesChromium salts requiring filtration.

Challenges :

  • The dichlorobenzyl group’s electron-withdrawing nature stabilizes intermediates, complicating oxidation kinetics.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions.

Reagents/Conditions Products Mechanism
HBr, HOAc, 70°C 3-Bromo-N-(2,4-dichloro-benzyl)-propanamideElectrophilic addition to the ring.
Ozone, CH₂Cl₂, -78°C Aldehyde and ketone fragmentsOzonolysis of cyclopropane double bonds.

Applications :

  • Ring-opening pathways are exploited to synthesize linear chain derivatives for pharmacological testing .

Mechanistic Considerations

  • Electronic Effects : The dichlorobenzyl group’s electron-withdrawing nature polarizes the acetamide carbonyl, enhancing susceptibility to nucleophilic attack.

  • Steric Effects : The cyclopropyl group impedes access to reaction sites, particularly in cross-coupling and substitution reactions .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into the diverse applications of this compound, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in research.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of cancer cell proliferation. The compound was shown to induce apoptosis in various cancer cell lines, including breast and lung cancer models.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical Cancer)8.9Cell cycle arrest

Neurological Research

Potential for Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study conducted by researchers at a leading university demonstrated that it could reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotective Properties
In a controlled experiment involving neuronal cell cultures treated with neurotoxic agents, the application of this compound resulted in a significant decrease in cell death compared to untreated controls.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
The compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi. In vitro studies published in Antimicrobial Agents and Chemotherapy demonstrated its efficacy against resistant strains of bacteria.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Type of Activity
Staphylococcus aureus15 µg/mLBactericidal
Escherichia coli20 µg/mLBacteriostatic
Candida albicans25 µg/mLFungicidal

Agricultural Applications

Pesticidal Properties
Recent research has explored the use of this compound as a potential pesticide due to its ability to disrupt certain biological pathways in pests. Studies have indicated that it can effectively target specific insect species while minimizing harm to beneficial organisms.

Case Study: Efficacy as an Insecticide
Field trials conducted on agricultural crops revealed that the application of the compound significantly reduced pest populations without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physical Properties and Crystallography

  • 2-Chloro-N-(2,4-dimethylphenyl)acetamide (): Crystallographic studies reveal that ortho-methyl groups induce specific hydrogen-bonding patterns (N–H⋯O), forming chain-like structures. In contrast, the dichlorobenzyl group in the target compound likely promotes different packing modes due to larger steric bulk and stronger halogen interactions .
  • 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide (): The thiazole ring facilitates intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices. The absence of such heterocycles in the target compound may result in weaker intermolecular forces, affecting solubility and melting points .

Tabulated Comparison of Key Analogs

Compound Name Substituents Key Properties/Activities References
Target Compound Cyclopropyl, 2,4-dichlorobenzyl Antimicrobial, enzyme inhibition, acute toxicity
2-Chloro-N-(4-methoxybenzyl)-cyclopropyl Cyclopropyl, 4-methoxybenzyl High-yield Pd-catalyzed cyclization
Alachlor Methoxymethyl, 2,6-diethylphenyl Herbicide, moderate environmental persistence
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl) Thiazole, 2,6-dichlorophenyl Strong hydrogen bonding, antimicrobial
N-Butyl-2-(3-chloro-4-hydroxyphenyl) Butyl, 3-chloro-4-hydroxyphenyl 17β-HSD2 inhibition, enhanced hydrophobicity

Biological Activity

2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₂Cl₃NO
  • Molecular Weight : 292.59 g/mol
  • Density : 1.40 g/cm³
  • Boiling Point : Approximately 418 °C

The compound's structure features a chloro-substituted cyclopropyl group and a dichlorobenzyl moiety, which are critical to its biological interactions.

Overview of Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The dichlorobenzyl group enhances its interaction with biological targets, influencing pathways related to pain and inflammation. Its unique structural attributes make it a candidate for further investigation in medicinal chemistry.

Key Biological Activities

  • Anti-inflammatory Effects
    • The compound has shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. In vitro studies report IC50 values indicating effective suppression of COX-2 activity, which is crucial for reducing inflammation.
  • Analgesic Properties
    • Animal models have demonstrated that this compound can significantly reduce pain responses, suggesting its potential as a therapeutic agent for pain management .
  • Neurotransmitter Modulation
    • Preliminary studies indicate that the compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
  • Antimalarial Activity
    • Related compounds have exhibited antimalarial properties against Plasmodium falciparum, suggesting that this compound may also possess similar efficacy.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. By blocking COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins. Additionally, its structural components may interact with various receptors and signaling pathways involved in pain perception and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryPotent COX-2 inhibition (IC50 values <0.05 μmol)
AnalgesicSignificant reduction in pain responses in models
AntimalarialInhibition of Plasmodium falciparum
Neurotransmitter ModulationPotential effects on neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting cyclopropylamine with 2,4-dichlorobenzyl chloride, followed by chloroacetylation. Purity is typically verified using melting point analysis, IR spectroscopy (to confirm amide C=O stretching at ~1650 cm⁻¹), and ¹H/¹³C NMR to validate substituent positions . Single crystals for structural analysis are often grown from ethanol or methanol solutions .

Q. How is the structural characterization of this compound performed?

  • Methodology : X-ray crystallography is the gold standard for determining solid-state geometry. For example, analogous chloroacetamides exhibit planar amide groups with intermolecular N–H⋯O hydrogen bonds stabilizing crystal packing . Spectroscopic techniques like IR and NMR are complementary: IR identifies functional groups, while NMR resolves substituent arrangements (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm) .

Q. What analytical techniques ensure purity and stability during storage?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is used for purity assessment. Stability studies involve accelerated degradation tests under heat/humidity, monitored via TLC or mass spectrometry. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) to prevent hydrolysis of the chloroacetamide group .

Advanced Research Questions

Q. How do substituents on the benzyl and cyclopropyl groups influence molecular conformation?

  • Methodology : Comparative crystallographic studies of related compounds (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) reveal that bulky substituents like dichlorobenzyl induce torsional strain, altering dihedral angles between the amide and aromatic planes. Intramolecular C–H⋯O interactions may further stabilize specific conformers . Computational modeling (DFT or MD simulations) can predict steric and electronic effects .

Q. How can contradictory bioactivity data in enzyme inhibition studies be resolved?

  • Methodology : Contradictions often arise from assay conditions (e.g., pH, solvent polarity). For example, in vitro enzyme inhibition assays should standardize buffer systems (e.g., Tris-HCl vs. phosphate) and validate results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Dose-response curves (IC₅₀ values) must account for solubility limits, particularly for hydrophobic derivatives .

Q. What strategies optimize hydrogen-bonding networks in co-crystals or salts of this compound?

  • Methodology : Co-crystallization with carboxylic acids (e.g., succinic acid) or amines can enhance solubility and stability. X-ray diffraction studies of analogous compounds show that N–H⋯O and C–H⋯Cl interactions dominate packing motifs. Screening via slurry or solvent-drop grinding methods identifies optimal co-formers .

Q. How does electronic perturbation of the dichlorobenzyl group affect reactivity in cross-coupling reactions?

  • Methodology : Electron-withdrawing chlorine atoms activate the benzyl group for Suzuki-Miyaura couplings. Substituent effects are quantified using Hammett σ constants. For example, 2,4-dichloro substitution (σ = +0.94) increases electrophilicity at the para position, enabling regioselective functionalization. Reaction progress is monitored via GC-MS or ¹⁹F NMR (if fluorinated reagents are used) .

Data Interpretation & Challenges

Q. How to address discrepancies in melting points reported across literature sources?

  • Methodology : Variations may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can distinguish polymorphs (e.g., enantiotropic vs. monotropic transitions). Recrystallization from different solvents (e.g., DMSO vs. ethyl acetate) isolates stable forms. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency .

Q. What computational tools predict metabolic pathways for this compound in biological systems?

  • Methodology : Software like Schrödinger’s MetaSite or SwissADME simulates cytochrome P450-mediated oxidation. Key metabolic sites include the cyclopropyl ring (hydroxylation) and chloroacetamide moiety (hydrolytic cleavage). Experimental validation via LC-MS/MS identifies major metabolites in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.